1-(3-Amino-2-cyanophenyl)propan-1-one
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Overview
Description
1-(3-Amino-2-cyanophenyl)propan-1-one is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol It is characterized by the presence of an amino group, a nitrile group, and a ketone group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-cyanophenyl)propan-1-one typically involves the reaction of 3-amino-2-cyanobenzaldehyde with a suitable reagent to introduce the propan-1-one moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-cyanophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(3-Amino-2-cyanophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-cyanophenyl)propan-1-one involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-2-cyanophenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
1-(3-Amino-2-cyanophenyl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.
Uniqueness
Its structure allows for versatile modifications, making it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-amino-6-propanoylbenzonitrile |
InChI |
InChI=1S/C10H10N2O/c1-2-10(13)7-4-3-5-9(12)8(7)6-11/h3-5H,2,12H2,1H3 |
InChI Key |
MCOJLXVKPWJFNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)N)C#N |
Origin of Product |
United States |
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